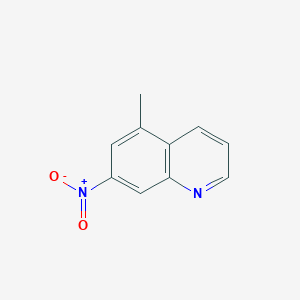

5-Methyl-7-nitroquinoline

Beschreibung

5-Methyl-7-nitroquinoline is a nitro-substituted quinoline derivative with a methyl group at the 5-position and a nitro group at the 7-position of the quinoline ring. While direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., 6-chloro-7-nitroquinoline , 7-methyl-8-nitroquinoline , and 7-methoxy-8-nitroquinoline ) suggest that its physicochemical properties and reactivity are influenced by the electron-withdrawing nitro group and the steric/electronic effects of the methyl substituent. Nitroquinolines are typically crystalline solids with moderate solubility in polar organic solvents, and their nitro group facilitates applications in medicinal chemistry (e.g., anticancer agents) and materials science .

Eigenschaften

CAS-Nummer |

342043-94-1 |

|---|---|

Molekularformel |

C10H8N2O2 |

Molekulargewicht |

188.18g/mol |

IUPAC-Name |

5-methyl-7-nitroquinoline |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8(12(13)14)6-10-9(7)3-2-4-11-10/h2-6H,1H3 |

InChI-Schlüssel |

RPHYTBDZJQUYOR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-] |

Kanonische SMILES |

CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 5-Methyl-7-nitroquinoline with structurally related nitroquinoline derivatives:

Key Observations :

- Substituent Position: The position of the nitro group (7 vs. 8) significantly impacts electronic properties. A 7-nitro group (as in this compound) may enhance electrophilic reactivity compared to 8-nitro derivatives due to proximity to the quinoline nitrogen .

- Solubility : Methyl and methoxy groups improve solubility in alcohols and ethers, while chloro substituents increase hydrophobicity .

- Spectral Data: Methyl groups in quinoline derivatives typically exhibit ¹H NMR signals at δ 2.5–3.0, while nitro groups deshield adjacent protons, shifting signals upfield .

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The protocol involves reacting substituted o-nitrotoluene derivatives with olefins in anhydrous tetrahydrofuran (THF) under nitrogen. For 3k , the starting material, ethyl 4-methyl-3,5-dinitrobenzoate, was treated with cesium carbonate () and ethylene gas at 65°C for 6–12 hours. The base facilitates deprotonation, enabling nucleophilic attack by the olefin to form the quinoline ring. The reaction proceeds via a tandem nitro-group-directed cyclization, with the methyl group at position 5 and nitro group at position 7 arising from the substitution pattern of the o-nitrotoluene precursor.

Yield and Characterization

This method achieved a yield of 79% for 3k , characterized by NMR ( 1.49 ppm for ethyl CH, 8.05–9.16 ppm for aromatic protons) and NMR ( 164.56 ppm for the carbonyl group). While 3k includes an ethyl carboxylate moiety at position 2, subsequent hydrolysis and decarboxylation could theoretically yield this compound. For instance, analogous hydrolysis of nitroxoline derivatives using lithium hydroxide () in aqueous methanol has been reported, suggesting adaptability for 3k .

Alternative Synthetic Approaches

Direct Nitration of 5-Methylquinoline

Nitration of 5-methylquinoline could theoretically introduce the nitro group at position 7. However, nitration regioselectivity is influenced by the methyl group’s meta-directing effects, favoring position 8 over 7. This method’s feasibility is unconfirmed in the literature reviewed, underscoring the superiority of cyclization routes.

Comparative Analysis of Methods

The cyclization method offers higher regiocontrol and scalability, whereas alkylation-hydrolysis provides modularity for derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.